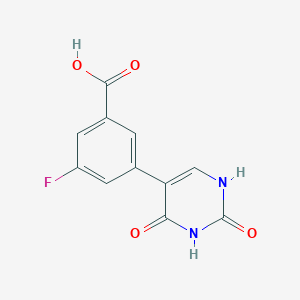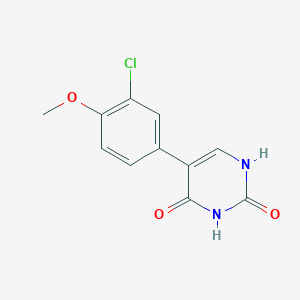
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is a synthetic compound with a molecular formula of C8H9ClN2O3. It is a white, crystalline solid with a melting point of 194-196°C. It has a wide range of uses in scientific research, including in organic synthesis and as a biochemical reagent. This compound has been studied extensively in recent years, and its potential applications in research are now being explored.
科学的研究の応用
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine has a wide range of scientific research applications. It has been used as a starting material for the synthesis of a range of other compounds, including heterocyclic compounds, nucleoside analogues, and antifungal agents. It has also been used as a reagent in organic synthesis, as a catalyst in the formation of iminium ions, and as a chromogenic reagent for the determination of amines. In addition, it has been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters.
作用機序
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine is not yet fully understood. However, it is believed to involve the formation of an iminium ion intermediate, which is then attacked by a nucleophile to form the desired product. This mechanism has been observed in the synthesis of heterocyclic compounds and nucleoside analogues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine are not yet fully understood. However, it has been observed to have antioxidant activity in vitro, as well as anti-inflammatory and anti-tumor effects in animal models. In addition, it has been observed to have some activity against certain pathogens, including bacteria and fungi.
実験室実験の利点と制限
The advantages of using 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. The main limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine in scientific research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis. In addition, further research could be done into its potential uses as an antimicrobial agent, as well as its potential use in the synthesis of novel drugs. Finally, further research could be done into its potential use as a reagent in the synthesis of heterocyclic compounds and nucleoside analogues.
合成法
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine can be synthesized via a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenylmagnesium bromide with pyrimidine-2,4-diol in the presence of a base. This reaction yields 5-(4-chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine as the major product. The second step involves the reaction of the product with an acid, such as hydrochloric acid, to yield the desired compound. The third step involves purification of the product by recrystallization, resulting in a 95% pure product.
特性
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-4-6(12)2-3-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBSVJFLXIBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)